molecular formula C10H16O2 B1245926 cis/trans-Nepetalactol

cis/trans-Nepetalactol

Cat. No.: B1245926
M. Wt: 168.23 g/mol
InChI Key: OJGPEAXUHQRLNC-CEPLBNANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis/trans-Nepetalactol is a chemical compound with the molecular formula C10H16O2 It is a member of the cyclopenta[c]pyran family and is known for its unique structural features, which include a hexahydrocyclopenta[c]pyran ring system with two methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis/trans-Nepetalactol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives and appropriate aldehydes or ketones, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

cis/trans-Nepetalactol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, cis/trans-Nepetalactol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases and conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and other high-value products. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of cis/trans-Nepetalactol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopenta[c]pyran ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4aR,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
  • Nepetalactone
  • Epi-nepetalactone

Uniqueness

Compared to similar compounds, cis/trans-Nepetalactol stands out due to its specific stereochemistry and the presence of a hydroxyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3/t6-,8+,9+,10?/m0/s1

InChI Key

OJGPEAXUHQRLNC-CEPLBNANSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1C(OC=C2C)O

Canonical SMILES

CC1CCC2C1C(OC=C2C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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